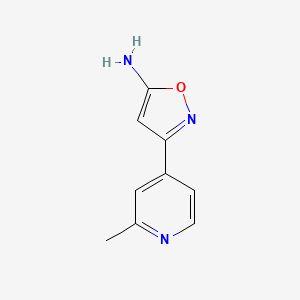
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and trifluorophenyl groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of 2,2,2-trifluoroacetophenone with a Grignard reagent derived from 2,4,5-trifluorophenyl bromide. This reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions.
Reduction: Another method involves the reduction of 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanone using a reducing agent such as lithium aluminum hydride or sodium borohydride in an appropriate solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol often involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to various alcohols or hydrocarbons.
Substitution: The trifluoromethyl and trifluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethanone or 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)acetic acid.
Reduction: 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl and trifluorophenyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional trifluorophenyl group.
2,2,2-Trifluoro-1-phenylethanol: Similar but with a phenyl group instead of a trifluorophenyl group.
2,4,5-Trifluorophenylacetic acid: Contains the trifluorophenyl group but differs in the functional group.
Uniqueness
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and trifluorophenyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and specialty materials.
Eigenschaften
Molekularformel |
C8H4F6O |
|---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H4F6O/c9-4-2-6(11)5(10)1-3(4)7(15)8(12,13)14/h1-2,7,15H |
InChI-Schlüssel |
MWWYYWVGKAFBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)F)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)






![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)


![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride](/img/structure/B13596071.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)

